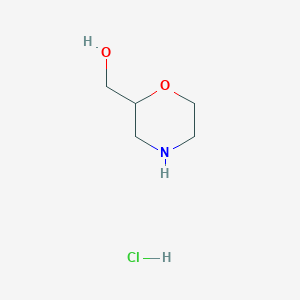










|
REACTION_CXSMILES
|
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|
|


|
Name
|
|
|
Quantity
|
215 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After the autoclave has been closed
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction medium is filtered through Clarcel
|
|
Type
|
WASH
|
|
Details
|
rinsed several times with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CC(OCC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.65 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|
|


|
Name
|
|
|
Quantity
|
215 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After the autoclave has been closed
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction medium is filtered through Clarcel
|
|
Type
|
WASH
|
|
Details
|
rinsed several times with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CC(OCC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.65 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
CO.C([N:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1)C1C=CC=CC=1.[ClH:18].[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[ClH:18].[NH:10]1[CH2:15][CH2:14][O:13][CH:12]([CH2:16][OH:17])[CH2:11]1 |f:5.6.7,8.9|
|


|
Name
|
|
|
Quantity
|
215 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After the autoclave has been closed
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction medium is filtered through Clarcel
|
|
Type
|
WASH
|
|
Details
|
rinsed several times with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CC(OCC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.65 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |